

A Comparative Crystallographic Analysis of 4-Halopyridine Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodopyridine-3-carbonitrile**

Cat. No.: **B1352713**

[Get Quote](#)

An objective guide for researchers, scientists, and drug development professionals on the structural characteristics of halogenated pyridine derivatives, offering insights into the crystallographic properties of 4-iodopyridine and 4-chloropyridine-2-carbonitrile.

Please note: An exhaustive search for the X-ray crystal structure of **4-iodopyridine-3-carbonitrile** and its direct derivatives did not yield any publicly available crystallographic data. Therefore, this guide provides a comparative analysis of two closely related structures for which crystallographic data is available: 4-iodopyridine and 4-chloropyridine-2-carbonitrile. This comparison sheds light on the influence of a halogen substituent at the 4-position and a cyano group on the pyridine ring, which is of significant interest in medicinal chemistry and materials science.

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for 4-iodopyridine and 4-chloropyridine-2-carbonitrile, facilitating a direct comparison of their structural properties.

Table 1: Crystal Data and Structure Refinement for 4-Iodopyridine and 4-Chloropyridine-2-carbonitrile

Parameter	4-Iodopyridine	4-Chloropyridine-2-carbonitrile[1]
CCDC Number	135495[2]	1407613[1]
Empirical Formula	C ₅ H ₄ IN	C ₆ H ₃ ClN ₂
Formula Weight	205.00	138.55
Crystal System	Orthorhombic	Monoclinic
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁ /n
a (Å)	7.034(2)	3.8682(3)
b (Å)	13.789(4)	14.5073(12)
c (Å)	6.208(2)	10.5891(9)
α (°)	90	90
β (°)	90	95.839(2)
γ (°)	90	90
Volume (Å ³)	601.7(3)	590.93(8)
Z	4	4
Calculated Density (Mg/m ³)	2.264	1.556
Absorption Coefficient (mm ⁻¹)	5.679	0.53
F(000)	384	280
R_int	-	0.063
Final R indices [I>2σ(I)]	-	R1 = 0.050, wR2 = 0.135

Table 2: Selected Bond Lengths (Å) for 4-Chloropyridine-2-carbonitrile[1]

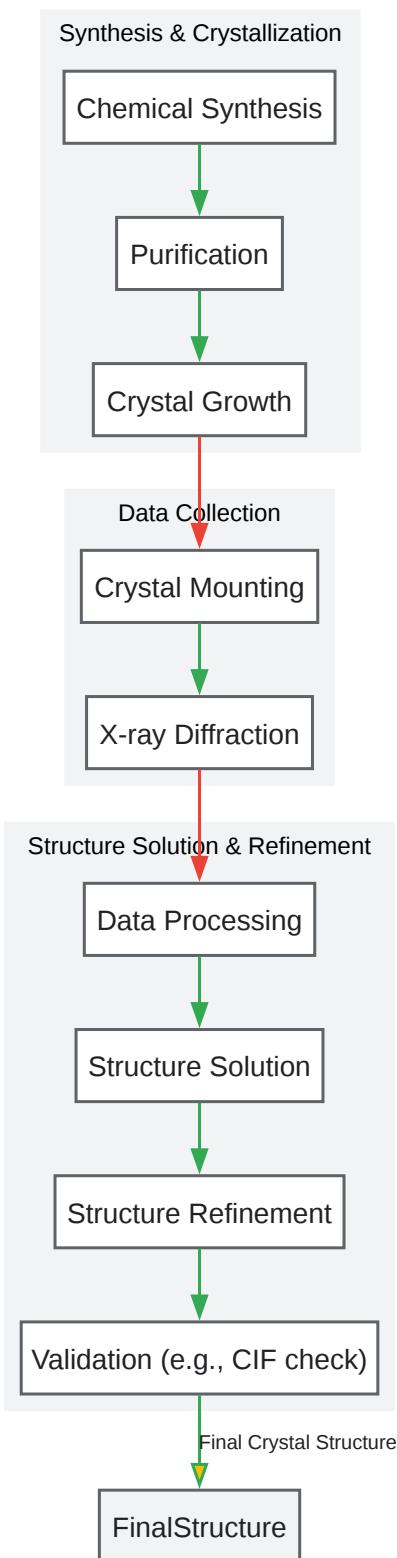
Bond	Length (Å)
C1-C4	1.737(2)
N1-C2	1.328(3)
N1-C6	1.332(3)
C2-C3	1.383(3)
C3-C4	1.373(3)
C4-C5	1.378(3)
C5-C6	1.380(3)
C2-C7	1.440(3)
N2-C7	1.143(3)

Experimental Protocols

The methodologies employed in the X-ray crystallographic analysis of the compared compounds are detailed below.

Synthesis and Crystallization

- 4-Iodopyridine: The synthesis and crystallization details for the specific crystal structure (CCDC 135495) are not readily available in the provided search results. Generally, 4-iodopyridine can be synthesized through various methods, including the diazotization of 4-aminopyridine followed by a Sandmeyer-type reaction with an iodide salt. Crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent.
- 4-Chloropyridine-2-carbonitrile: This compound can be synthesized by the cyanation of 4-chloropyridine N-oxide using trimethylsilyl cyanide (TMSCN).^[1] An alternative one-step process involves the reaction of 4-nitropyridine N-oxide with ethyl chloroformate and TMSCN.^[1] Single crystals for X-ray diffraction were obtained by slow evaporation of a solution of the compound.


X-ray Data Collection and Structure Refinement

- General Procedure: A suitable single crystal is mounted on a diffractometer.[3] The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection. X-rays of a specific wavelength (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) are directed at the crystal.[3] As the crystal is rotated, a diffraction pattern is collected by a detector.[3]
- Data Processing: The collected diffraction data is processed to yield a set of reflection intensities.[3] This data is then used to solve the crystal structure, typically using direct methods, and the structural model is refined against the experimental data.[3] For 4-chloropyridine-2-carbonitrile, data was collected on a Bruker APEXII CCD diffractometer, and the structure was solved with SHELXS97 and refined with SHELXL97.[1]

Visualizations

The following diagrams illustrate the general workflow of X-ray crystallography and a comparison of the molecular structures of the discussed compounds.

General Experimental Workflow for X-ray Crystallography

[Click to download full resolution via product page](#)

A generalized workflow for determining a crystal structure using X-ray diffraction.

Key structural differences between 4-iodopyridine and 4-chloropyridine-2-carbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π -stacking, C—H \cdots Nitrile and C—H \cdots Npyridine interactions
- PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Crystallographic Analysis of 4-Halopyridine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352713#x-ray-crystallography-of-4-iodopyridine-3-carbonitrile-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com